molecular formula C4H9NO2S B1656283 N-ethylethenesulfonamide CAS No. 51980-18-8

N-ethylethenesulfonamide

Cat. No. B1656283
CAS RN: 51980-18-8
M. Wt: 135.19 g/mol
InChI Key: HHZGSWYRSQTJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-ethylethenesulfonamide were not found in the search results, sulfenamides can be synthesized via copper-catalyzed nitrene-mediated S-amidation reaction of thiols with dioxazolones . This method is efficient, convenient, and broadly applicable .


Molecular Structure Analysis

The molecular structure of N-ethylethenesulfonamide includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The InChI code for this compound is 1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethylethenesulfonamide include a molecular weight of 135.19 g/mol . It has a computed hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 135.03539970 g/mol . The topological polar surface area is 54.6 Ų .

Scientific Research Applications

Industrial Chemical Disposition and Toxicity

N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) is widely used in industrial applications. Its disposition and toxicity were studied, revealing that exposure to N-EtFOSE led to changes in oxidative stress markers and enzyme activities in animals (Xie et al., 2009).

Environmental Contamination

Perfluorooctanesulfonamides, likely byproducts of industrial use, have been detected in various food groups. These compounds are associated with paper and paperboard coatings used in food packaging (Tittlemier et al., 2006).

Rubber Modification

N-chlorothiosulfonamides, including derivatives of N-ethylethenesulfonamide, have applications in modifying ethylene-propylene-diene rubber (EPDM). This modification enhances the compatibility of EPDM in rubber blends, improving ozone resistance (Zhang et al., 2009).

Bioactivity in Plants

In plant biology, sulfonamide derivatives have been used to induce specific responses in Arabidopsis, providing a method for studying the effects of small molecules on plant physiology (Oh et al., 2017).

Organic Synthesis

Sulfonamide derivatives play a role in organic synthesis, such as in the base-free transfer hydrogenation of ketones. These compounds demonstrate the diversity of sulfonamide applications in chemical reactions (Ruff et al., 2016).

Biotransformation Studies

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, a derivative of N-ethylethenesulfonamide, has been studied for its biotransformation in animals. This research contributes to understanding the environmental and biological fate of these compounds (Xu et al., 2004).

properties

IUPAC Name

N-ethylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGSWYRSQTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579382
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylethenesulfonamide

CAS RN

51980-18-8
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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